Bohemamin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Bohemamine has several scientific research applications, including:

Chemistry: Bohemamine and its derivatives are used as intermediates in the synthesis of more complex molecules.

Wirkmechanismus

Target of Action

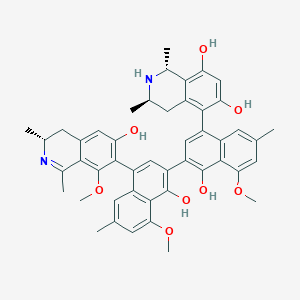

Bohemamines (BHMs) are bacterial alkaloids containing a pyrrolizidine core The primary targets of Bohemamine are not explicitly mentioned in the available literature

Mode of Action

The biosynthesis of Bohemamines involves a coordinated action of nonribosomal peptide synthetase BhmJ, Baeyer-Villiger monooxygenase BhmK, and methyltransferase BhmG . BhmJ is responsible for incorporating a nonproteinogenic amino acid (2S,5S)-5-methyl-proline (5-Mepro). The tandem action of BhmK and BhmG is responsible for the formation of the pyrrolizidine core and C-7 methylation .

Biochemical Pathways

The biosynthesis of Bohemamines involves nonribosomal peptide synthetases (NRPSs) for the formation of indolizidine intermediates, followed by consecutive reactions to generate pyrrolizidine scaffolds by Baeyer-Villiger monooxygenases (BVMOs)

Result of Action

Bohemamines have been found to have cytotoxicity against cancer cell lines . Dibohemamines B and C, two new Bohemamine analogues, were found to have nanomolar cytotoxicity against the non-small cell-lung cancer cell line A549 .

Action Environment

The production of Bohemamines is activated using a ribosome engineering approach in Streptomyces sp. CB02009 . The highly unstable nature of some intermediates in the biosynthesis of Bohemamines suggests that the coordinated action of BhmJ, BhmK, and BhmG might be one of Nature’s strategies to avoid the accumulation of shunt metabolites . This indicates that the action, efficacy, and stability of Bohemamine could be influenced by environmental factors such as the conditions of the bacterial culture.

Biochemische Analyse

Biochemical Properties

Bohemamine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in DNA replication and repair. Bohemamine binds to DNA, inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication . This interaction leads to the stabilization of the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and ultimately causing cell death. Additionally, bohemamine has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

Bohemamine exerts significant effects on various types of cells and cellular processes. In cancer cells, bohemamine induces apoptosis by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation. In normal cells, bohemamine can influence cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting energy production and utilization.

Molecular Mechanism

The molecular mechanism of bohemamine involves its binding interactions with biomolecules and enzyme inhibition. Bohemamine binds to DNA, forming a stable complex with topoisomerase II, which inhibits the enzyme’s activity and prevents DNA replication . This inhibition leads to the accumulation of DNA breaks and triggers cell death. Additionally, bohemamine can modulate gene expression by interacting with transcription factors and altering their binding to DNA. This results in changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bohemamine have been observed to change over time. Bohemamine is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Studies have shown that bohemamine retains its biological activity for several days when stored at low temperatures. Prolonged exposure to higher temperatures can lead to its degradation and reduced efficacy. Long-term effects of bohemamine on cellular function have been observed in both in vitro and in vivo studies, with sustained exposure leading to cumulative cellular damage and altered metabolic processes.

Dosage Effects in Animal Models

The effects of bohemamine vary with different dosages in animal models. At low doses, bohemamine exhibits antitumor activity by inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, bohemamine can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing significant adverse effects. The therapeutic window of bohemamine is narrow, necessitating careful dosage optimization in preclinical studies.

Metabolic Pathways

Bohemamine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of bohemamine can further interact with cellular components, influencing metabolic flux and altering metabolite levels. These interactions can affect various physiological processes, including detoxification, energy production, and cellular signaling.

Transport and Distribution

Bohemamine is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, bohemamine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of bohemamine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of bohemamine is critical for its activity and function. Bohemamine is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it may interact with cytoplasmic proteins and organelles. The targeting of bohemamine to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to the nucleus or other organelles. These localizations are essential for bohemamine’s role in modulating cellular processes and exerting its biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bohemamine can be synthesized through the fermentation of Streptomyces species. The specific strain used is Streptomyces spinoverrucosus . The fermentation process involves growing the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using chromatographic techniques .

Industrial Production Methods: Industrial production of bohemamine involves large-scale fermentation processes. The fermentation cultures are typically pooled and extracted multiple times with solvents such as ethyl acetate. The extract is then concentrated and purified to isolate bohemamine .

Analyse Chemischer Reaktionen

Types of Reactions: Bohemamine undergoes various chemical reactions, including:

Oxidation: Bohemamine can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in bohemamine.

Substitution: Substitution reactions can introduce new functional groups into the bohemamine molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various bohemamine derivatives, which can have different biological activities and properties .

Vergleich Mit ähnlichen Verbindungen

Bohemamine is unique among pyrrolizidine alkaloids due to its specific structure and biological activity. Similar compounds include:

Spithioneines A and B: These are bohemamine derivatives that possess an unusual ergothioneine moiety.

Dibohemamines A-C: These are dimeric bohemamine analogues that have shown potent cytotoxicity against non-small cell lung cancer cell lines.

In comparison to these compounds, bohemamine stands out due to its unique mechanism of action and potential therapeutic applications .

Eigenschaften

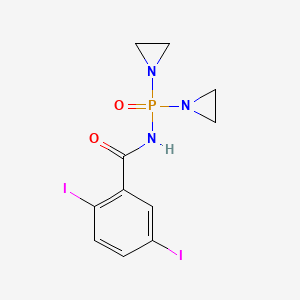

IUPAC Name |

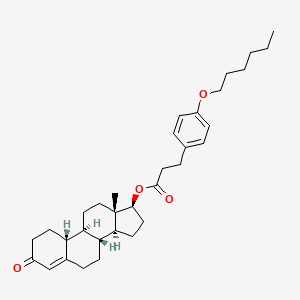

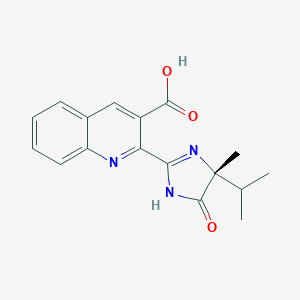

N-[(1S,2S,4R,5S)-1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl]-3-methylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-7(2)5-11(18)15-10-6-9(17)14(4)13-12(19-13)8(3)16(10)14/h5-6,8,12-13H,1-4H3,(H,15,18)/t8-,12+,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARXZADXFDTXOF-OKVQYTGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(O2)C3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H](O2)[C@@]3(N1C(=CC3=O)NC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993704 | |

| Record name | Bohemamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72926-12-6 | |

| Record name | Bohemamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bohemamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are bohemamines and where are they found?

A1: Bohemamines are a class of pyrrolizidine alkaloids primarily isolated from various Streptomyces species, many of which are marine-derived. [, , , , , , ] These bacteria are known for their ability to produce a diverse array of secondary metabolites.

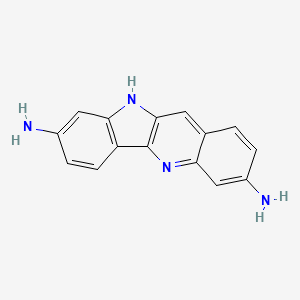

Q2: What is unique about the chemical structure of bohemamines?

A2: Bohemamines possess a pyrrolizidine core with two unusual methyl groups at positions C-7 and C-9. [, ] The C-9 methyl group originates from a non-proteinogenic amino acid, (2S,5S)-5-methylproline, incorporated during biosynthesis. [] Interestingly, some bohemamine derivatives, like spithioneines A and B, incorporate the amino acid ergothioneine as a pyrrolizidine substituent, a rare occurrence in natural products. [, ]

Q3: How are bohemamines biosynthesized in Streptomyces?

A3: Studies on Streptomyces sp. CB02009 have revealed a fascinating biosynthetic pathway for bohemamines. The process involves a coordinated action of three key enzymes: a nonribosomal peptide synthetase (BhmJ), a Baeyer-Villiger monooxygenase (BhmK), and a methyltransferase (BhmG). [] BhmJ and BhmK are responsible for constructing the pyrrolizidine core. [] BhmG then specifically methylates the C-7 position. [] The C-9 methyl group is introduced through the incorporation of (2S,5S)-5-methylproline. [] This economical biosynthetic route highlights the intricate enzymatic interplay in bohemamine production.

Q4: Have any synthetic approaches been explored for bohemamine production?

A4: Yes, researchers have successfully synthesized dimeric bohemamine analogues (dibohemamines) through a non-enzymatic process. [] By reacting monomeric bohemamines with formaldehyde under mild conditions, they were able to mimic the dimerization observed in natural dibohemamines. [] This discovery not only confirmed the structures of naturally occurring dibohemamines but also paved the way for generating a library of bohemamine analogues for biological evaluation. []

Q5: What biological activities have been reported for bohemamines?

A5: Bohemamines have shown interesting biological activities, particularly cytotoxicity against cancer cell lines. For example, dibohemamine F displayed potent cytotoxicity against A549 (lung cancer) and HepG2 (liver cancer) cell lines with IC50 values of 1.1 and 0.3 μM, respectively. [] Dibohemamines B and C also exhibited nanomolar cytotoxicity against the A549 cell line. [] Other bohemamine derivatives, like those isolated from Streptomyces sp. UMA-044, have been identified as inhibitors of cell adhesion mediated by LFA-1/ICAM-1 interactions. []

Q6: Are there any genomic insights into bohemamine production?

A6: The draft genome sequence of the marine-derived Streptomyces sp. TP-A0873, a known producer of bohemamine, has been determined. [] Analysis of the genome revealed the presence of at least 14 gene clusters potentially encoding polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). [] These findings highlight the rich biosynthetic potential of this strain and provide a basis for further exploration of its secondary metabolite repertoire.

Q7: Has bohemamine been identified in organisms other than Streptomyces?

A7: While bohemamine itself has primarily been isolated from Streptomyces, a structurally similar compound, hennaminal, was discovered in the marine cyanobacterium Rivularia sp. [] Hennaminal shares the rare β,β-diamino unsaturated ketone functionality with bohemamine, suggesting a potential evolutionary link or convergent evolution of this chemical motif. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Naphthalen-2-ylsulfanylmethyl)-furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1204506.png)

![8,14-dimethyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B1204523.png)